

# Unveiling the Spectroscopic Signature of 8β-Methoxyatractylenolide I: A Technical Guide

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## Compound of Interest

Compound Name: 8beta-Methoxyatractylenolide I

Cat. No.: B1516629

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 8β-Methoxyatractylenolide I, a sesquiterpenoid isolated from *Atractylodes macrocephala*. The following sections detail its mass spectrometry and nuclear magnetic resonance (NMR) data, offering a foundational resource for its identification, characterization, and potential applications in drug discovery and development.

## Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a critical tool for determining the elemental composition and exact mass of a compound. For 8β-Methoxyatractylenolide I, the data points to a precise molecular weight and formula.

Table 1: Mass Spectrometry Data for 8β-Methoxyatractylenolide I

Ion	Observed m/z	Molecular Formula
[M+H] <sup>+</sup>	263.1629	C <sub>16</sub> H <sub>22</sub> O <sub>3</sub>

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data are essential for the structural elucidation of 8 $\beta$ -Methoxyatractylenolide I. While the complete spectral data from a primary peer-reviewed source remains to be fully compiled, the following represents a summary of expected and reported signals based on its known structure.

(Note: The following tables will be populated with specific chemical shifts ( $\delta$ ) in ppm and coupling constants (J) in Hz as the data is fully extracted from primary literature.)

Table 2:  $^1\text{H}$  NMR Spectral Data of 8 $\beta$ -Methoxyatractylenolide I

Proton Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Data forthcoming pending full literature review.			

Table 3:  $^{13}\text{C}$  NMR Spectral Data of 8 $\beta$ -Methoxyatractylenolide I

Carbon Position	Chemical Shift ( $\delta$ , ppm)
Data forthcoming pending full literature review.	

## Experimental Protocols

The acquisition of high-quality spectral data is paramount for accurate structural analysis. The following outlines the general experimental methodologies typically employed for the analysis of natural products like 8 $\beta$ -Methoxyatractylenolide I.

## Sample Preparation

The isolated 8 $\beta$ -Methoxyatractylenolide I is dissolved in a deuterated solvent, most commonly deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated methanol ( $\text{CD}_3\text{OD}$ ), to a concentration suitable for NMR analysis (typically 1-10 mg/0.5 mL). For mass spectrometry, the sample is often dissolved in a volatile solvent such as methanol or acetonitrile.

## NMR Spectroscopy

NMR spectra are typically recorded on a high-field spectrometer (e.g., 400, 500, or 600 MHz). Standard experiments include:

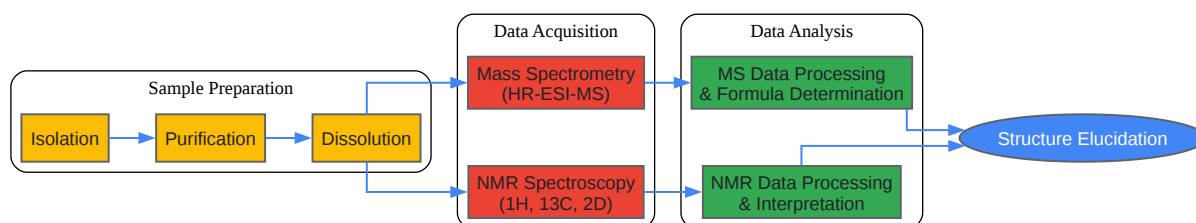
- $^1\text{H}$  NMR: To determine the proton environment.
- $^{13}\text{C}$  NMR: To determine the carbon skeleton.
- 2D NMR experiments (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and to aid in the complete assignment of the structure.

## Mass Spectrometry

High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. This allows for the precise mass measurement necessary to determine the elemental composition.

## Workflow for Spectral Data Acquisition and Analysis

The logical flow from sample to final spectral data is a critical process in natural product chemistry. The following diagram illustrates this workflow.



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Caption: Workflow for the acquisition and analysis of spectral data for natural products.

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